Pederin

描述

属性

CAS 编号 |

27973-72-4 |

|---|---|

分子式 |

C25H45NO9 |

分子量 |

503.6 g/mol |

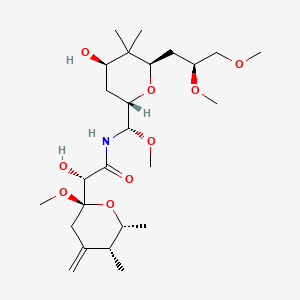

IUPAC 名称 |

(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |

InChI |

InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1 |

InChI 键 |

ZNEZZONMADKYTB-VRCUBXEUSA-N |

SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |

手性 SMILES |

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C |

规范 SMILES |

CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |

其他CAS编号 |

27973-72-4 |

同义词 |

N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide paederine pederin pederine |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Total Synthesis of Pederin and its Analogs: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pederin, a complex natural product first isolated from the rove beetle Paederus fuscipes, has captivated the attention of the scientific community for decades.[1][2] Its intricate molecular architecture, featuring two tetrahydropyran rings linked by a unique N-acyl aminal functionality, coupled with its potent cytotoxic and antitumor activities, presents a formidable challenge and a significant opportunity for synthetic chemists and drug developers alike. This technical guide provides an in-depth overview of the key total synthesis strategies that have been developed for this compound and its analogs, with a focus on retrosynthetic analysis, key transformations, and detailed experimental protocols.

This compound and its structurally related family members, including the mycalamides, onnamides, and theopederins, exhibit their biological activity primarily through the inhibition of protein synthesis by binding to the ribosome.[3] This mode of action has spurred considerable interest in these compounds as potential anticancer agents. However, their scarcity from natural sources necessitates efficient and flexible synthetic routes to enable thorough biological evaluation and the development of novel therapeutic leads.

Retrosynthetic Strategies: A Comparative Overview

The total synthesis of this compound has been approached by several research groups, each employing unique retrosynthetic strategies. These approaches can be broadly categorized by their method of constructing the core structure and the timing of the crucial N-acyl aminal bond formation.

The Convergent Late-Stage Aminal Formation Strategy (Rawal)

A highly efficient and convergent approach developed by the Rawal group features a late-stage multicomponent reaction to construct the central N-acyl aminal linkage.[4] This strategy allows for the independent synthesis of the two main fragments of the molecule, the "left-hand" pederic acid derivative and the "right-hand" tetrahydropyran moiety, which are then coupled at a late stage. This modularity is particularly advantageous for the synthesis of analogs, as modifications to either fragment can be readily incorporated without redesigning the entire synthetic sequence.

The retrosynthetic analysis for this approach is depicted below:

Caption: Rawal's convergent retrosynthesis of this compound.

The Linear Strategy with Early Amide Bond Formation (Nakata)

The first total synthesis of this compound, accomplished by Nakata and coworkers, employed a more linear strategy. In this approach, the right-hand fragment, (+)-benzoylpedamide, was synthesized first. This fragment was then coupled with the left-hand fragment, (+)-benzoylselenopederic acid, to form the amide bond, followed by the formation of the aminal.

The general logic of this approach can be visualized as follows:

References

An In-depth Technical Guide to the Extraction and Purification of Pederin from Paederus Beetles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting and purifying pederin, a potent polyketide amide with significant cytotoxic and potential therapeutic properties, from beetles of the genus Paederus. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and a visualization of the compound's mechanism of action.

Introduction

This compound is a complex, vesicant non-proteinaceous amide found in the hemolymph of female Paederus beetles.[1] It is not produced by the beetle itself but by an endosymbiont, typically a species of Pseudomonas.[2][3] The compound is a powerful inhibitor of mitosis, blocking protein and DNA synthesis at concentrations as low as 1 ng/mL, which has led to significant interest in its potential as an anti-cancer agent.[1][2] this compound and its derivatives are known to act on the eukaryotic 80S ribosome, making them selective for eukaryotic cells.[4][5] The scarcity of the compound from its natural source—the initial characterization required processing 25 million beetles—necessitates efficient and well-documented extraction and purification protocols.[2]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly based on the beetle's species, sex, and geographical location. Females consistently contain substantially higher amounts of the toxin than males.[6] This data is crucial for selecting the appropriate biological material and estimating potential yields.

| Species | Sex | This compound Content (µ g/beetle ) | Reference |

| Paederus fuscipes / P. riparius | Male | 0.1 - 1.5 | [6] |

| Paederus fuscipes / P. riparius | Female | 0.2 - 20.5 | [6] |

| Paederus fuscipes | - | ~0.025% of total body weight | [2][3] |

Experimental Protocols

The following sections detail the methodologies for the extraction and purification of this compound based on published studies. A multi-step approach involving solvent extraction, followed by chromatographic separation, is standard.

Beetle Collection and Preparation

-

Collection : Paederus beetles are nocturnal and are often attracted to fluorescent lights.[3] Specimens can be collected using aspirators or light traps.[3]

-

Species Identification : Proper taxonomic identification is critical. Morphological characterization is the primary method, which can be confirmed with molecular techniques such as ITS2-rDNA sequence analysis.[3]

-

Sexing and Selection : As female beetles contain significantly more this compound, they should be selected for extraction.[6][7]

-

Sample Preparation : To maximize surface area for extraction, the collected beetles should be thoroughly processed. Two methods are reported:

This compound Extraction

Ethanol is the most commonly cited solvent for the extraction of this compound.[7][8]

-

Solvent Addition : Mix the ground beetle powder with 99% ethanol. While the exact ratio is not consistently reported, a standard solid-liquid extraction ratio (e.g., 1:10 w/v) is a reasonable starting point.

-

Incubation : The mixture is placed in a shaking incubator at 37°C for 2 hours to facilitate the diffusion of this compound into the solvent.[8]

-

Centrifugation : The homogenate is centrifuged to pellet the solid beetle debris.

-

Supernatant Collection : The ethanol supernatant, containing the crude this compound extract, is carefully decanted.[8]

-

Drying : The supernatant is transferred to a shallow dish (e.g., petri dish) and left to dry overnight to evaporate the ethanol, yielding a concentrated crude extract.[8]

-

Re-dissolution : The dried extract is re-dissolved in a minimal amount of 99% ethanol or a solvent suitable for the subsequent purification step (e.g., 50% HPLC-grade methanol).[8][10]

This compound Purification

A multi-stage chromatographic process is necessary to isolate this compound to a high degree of purity.

While a specific protocol for this compound is not detailed in the reviewed literature, a standard normal-phase column chromatography procedure can be applied to separate this compound from other lipids and less polar compounds in the crude extract.

-

Stationary Phase : Silica gel is the most common stationary phase for this type of separation.[11] The column should be prepared using the "wet method" to ensure even packing.

-

Mobile Phase (Eluent) : A gradient of non-polar to progressively more polar solvents is used. A typical system would start with hexane or petroleum ether and gradually introduce a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system must be determined empirically, often guided by Thin-Layer Chromatography (TLC).

-

Loading : The re-dissolved crude extract is loaded onto the top of the silica column.

-

Elution and Fraction Collection : The mobile phase is passed through the column, and the eluent is collected in sequential fractions.

-

Analysis : Each fraction is analyzed by TLC or HPLC to identify the fractions containing this compound. This compound-containing fractions are then pooled for further purification.

Reverse-phase HPLC (RP-HPLC) is a high-resolution technique suitable for the final purification of this compound. The following parameters are based on a published method for the identification of this compound, which can be adapted for purification.[10]

| Parameter | Specification |

| Column | Shiseido C18 (or equivalent), 5 µm particle size |

| Mobile Phase | Isocratic: 70:30 Methanol:Water containing 1mM Ammonium Formate |

| Flow Rate | 0.2 mL/min (analytical). For preparative scale, this would be increased significantly along with column dimensions. |

| Column Temperature | 30°C |

| Injection Volume | 10 µL (analytical). This would be scaled up for preparative runs. |

| Detection | UV-Vis Detector (Wavelength to be determined based on this compound's UV absorbance spectrum) or Mass Spectrometry (MS) |

| Sample Preparation | Dilute the partially purified extract from Stage 1 with 50% HPLC-grade methanol.[10] |

Visualized Workflows and Mechanisms

This compound Extraction and Purification Workflow

Caption: Workflow for this compound Extraction and Purification.

Mechanism of Action: Inhibition of Protein Synthesis

This compound's cytotoxic activity stems from its ability to inhibit protein synthesis specifically in eukaryotes. It targets the 80S ribosome during the elongation phase, after the formation of the initial ribosome-mRNA-tRNA complex.[4][5] This action prevents the translocation of the ribosome along the mRNA, thereby halting polypeptide chain extension.

References

- 1. Studies on the mechanism of action of pederine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jad.tums.ac.ir [jad.tums.ac.ir]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Allocation of this compound during lifetime ofPaederus rove beetles (Coleoptera: Staphylinidae): Evidence for polymorphism of hemolymph toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Evaluation of the effects of paederus beetle extract and gamma irradiation on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for a Symbiosis Island Involved in Horizontal Acquisition of this compound Biosynthetic Capabilities by the Bacterial Symbiont of Paederus fuscipes Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101266231A - A method for identifying paederin - Google Patents [patents.google.com]

- 11. cup.edu.cn [cup.edu.cn]

An In-depth Technical Guide to the Chemical Structure Elucidation of Pederin using NMR and Mass Spectrometry

Despite extensive research, a complete, publicly available dataset of the original 1H and 13C NMR assignments, 2D NMR correlations, and detailed mass spectrometry fragmentation analysis for the initial structure elucidation of pederin is not readily found in current online scientific literature databases. The original elucidation was performed decades ago, and the detailed spectral data was likely published in less accessible formats. However, based on the known structure of this compound and general principles of NMR and mass spectrometry, this technical guide provides a comprehensive overview of the methodologies and the logical workflow that would be employed for its structure determination.

Introduction

This compound is a complex, highly potent vesicant and toxin produced by endosymbiotic bacteria within beetles of the genus Paederus.[1] Its intricate structure, featuring two tetrahydropyran rings and a central amide linkage, presents a significant challenge for chemical structure elucidation. This guide outlines the core nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques essential for determining the planar structure and relative stereochemistry of this compound.

1. Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural insights through fragmentation analysis.

1.1. High-Resolution Mass Spectrometry (HR-MS)

HR-MS is the first step to determine the elemental formula of this compound.

-

Experimental Protocol:

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is typically performed in positive ion mode, as the amide group in this compound can be readily protonated. The instrument is calibrated to ensure high mass accuracy.

-

-

Data Presentation: The protonated molecule [M+H]+ is observed. For this compound (C25H45NO9), the expected monoisotopic mass of the neutral molecule is 503.3145 g/mol . The protonated molecule would have an m/z of 504.3218.

| Ion | Calculated m/z | Observed m/z | Elemental Formula |

| [M+H]+ | 504.3218 | Value to be determined experimentally | C25H46NO9+ |

1.2. Tandem Mass Spectrometry (MS/MS)

MS/MS experiments are performed to induce fragmentation of the protonated this compound molecule, providing information about its substructures.

-

Experimental Protocol:

-

Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) is used.

-

Data Acquisition: The [M+H]+ ion is isolated in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

-

-

Fragmentation Pathway: The fragmentation of this compound would likely involve cleavage of the amide bond, losses of water and methoxy groups, and ring-opening reactions of the tetrahydropyran moieties. The exact fragmentation pattern would need to be determined experimentally.

Caption: Hypothetical MS/MS Fragmentation Pathway of this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of atoms in this compound.

2.1. 1D NMR: 1H and 13C Spectra

-

Experimental Protocol:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse programs are used to acquire the 1H and proton-decoupled 13C NMR spectra.

-

-

Data Presentation: The 1H NMR spectrum would provide information on the number of different types of protons, their chemical environments (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constants, J). The 13C NMR spectrum would show the number of unique carbon atoms.

Hypothetical 1H and 13C NMR Data for a this compound Fragment

| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |

| 1 | Value | Value | e.g., d | e.g., 7.5 |

| 2 | Value | Value | e.g., dd | e.g., 7.5, 2.0 |

| ... | ... | ... | ... | ... |

2.2. 2D NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

-

Experimental Workflow:

Caption: Workflow for NMR-based Structure Elucidation.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This helps to establish spin systems corresponding to different fragments of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This allows for the assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is a powerful technique for connecting the different spin systems identified by COSY, thus building the complete carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.[2]

3. Integrated Structure Elucidation Workflow

The final structure of this compound is determined by integrating the data from all the above-mentioned techniques.

Caption: Integrated Workflow for this compound Structure Elucidation.

The chemical structure elucidation of a complex natural product like this compound is a systematic process that relies on the synergistic use of advanced analytical techniques. High-resolution mass spectrometry provides the elemental composition and initial structural clues through fragmentation. A suite of 1D and 2D NMR experiments then allows for the complete determination of the carbon-hydrogen framework and the connectivity of all atoms, ultimately leading to the elucidation of the planar structure. Finally, NOESY or ROESY experiments provide the crucial information to establish the relative stereochemistry of the molecule. This comprehensive approach ensures the unambiguous determination of the complete chemical structure of this compound, which is essential for understanding its biological activity and for guiding synthetic efforts.

References

The Symbiotic Secret of a Potent Antitumor Agent: A Technical Guide to the Bacterial Origin of Pederin

Executive Summary: Pederin, a complex polyketide amide renowned for its potent vesicant properties and significant antitumor activity, has long been a subject of intense scientific scrutiny.[1][2] Initially isolated from rove beetles of the genus Paederus, the true biosynthetic origin of this valuable natural product remained a mystery for decades.[1][3][4] This guide provides a comprehensive technical overview of the groundbreaking research that has unequivocally traced this compound's production to an uncultured bacterial endosymbiont. We delve into the molecular genetics of the this compound biosynthesis pathway, the nature of the symbiosis, the evidence for its horizontal acquisition, and the key experimental methodologies that have illuminated this fascinating biological system. This document is intended for researchers, scientists, and drug development professionals interested in natural product biosynthesis, symbiosis, and the discovery of novel therapeutic agents.

The Endosymbiotic Hypothesis: Unraveling the True Producer

For years, the beetle itself was assumed to be the producer of this compound. However, several lines of evidence challenged this assumption, pointing towards a microbial origin. A pivotal observation was that within Paederus populations, only a certain percentage of females could produce this compound, a trait they passed on to their offspring.[3] Furthermore, larvae and males do not synthesize the compound but acquire it maternally through the egg or by ingestion.[1][5]

Subsequent molecular investigations identified a specific bacterium, closely related to Pseudomonas aeruginosa, exclusively in the this compound-producing (+) females.[3][6] The non-producing (-) females lacked this symbiont.[6] This strong correlation provided compelling evidence that the beetle relies on an endosymbiont for its chemical defense.[6][7] The symbiont has proven to be unculturable using standard laboratory techniques, necessitating the use of culture-independent molecular methods for its study.[3][8][9]

The Genetic Blueprint: The this compound (ped) Biosynthesis Gene Cluster

The definitive proof of bacterial synthesis came from the successful cloning and sequencing of the putative this compound biosynthesis (ped) gene cluster from the total DNA of Paederus fuscipes.[8][10] This was achieved without cultivating the symbiont, a landmark achievement in the study of natural products from uncultured sources.

Architecture of a Molecular Assembly Line

The ped cluster is a large, 54-kb region encoding a mixed modular polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS).[10][11] This molecular machinery functions like a programmable assembly line to construct the complex this compound molecule from simple precursors.

Key features of the ped gene cluster include:

-

Modular Organization: The genes encode a series of modules, each responsible for a specific step in the elongation and modification of the growing polyketide chain.

-

Trans-AT PKS: The PKS modules are of the trans-AT type, meaning they lack integrated acyltransferase (AT) domains. Instead, discrete AT enzymes are encoded separately at the upstream end of the cluster.[8][11]

-

NRPS Integration: The cluster incorporates an NRPS module responsible for incorporating the nitrogen-containing portion of the this compound structure.[10]

-

Structural Correlation: The sequence and organization of the upstream modules in the cluster show a perfect collinearity with the corresponding chemical structure of this compound, providing strong evidence for their functional role.[10][11]

Caption: Simplified PKS/NRPS pathway for this compound synthesis.

A Mobile "Symbiosis Island"

Further genomic analysis revealed that the ped cluster is located on a larger, 71.6 kb genomic island.[12][13] This island is flanked by transposase pseudogenes, strongly suggesting that the entire genetic machinery for this compound production was acquired by the Pseudomonas-like symbiont via horizontal gene transfer (HGT).[10] This finding has profound evolutionary implications, explaining how structurally similar this compound-type compounds are found in entirely unrelated host organisms, such as terrestrial beetles and marine sponges.[3][9][12] The ped cluster is essentially a mobile "symbiosis island" that can be transferred between bacteria, conferring a significant ecological advantage (chemical defense) to the host organism.[3][10]

Caption: Horizontal transfer of the this compound symbiosis island.

Quantitative Data Summary

The study of the this compound system has yielded several key quantitative metrics that are crucial for understanding its biology and potential for biotechnological applications.

| Parameter | Value | Host/System | Reference |

| This compound Yield | ~0.025% of insect weight | Paederus fuscipes | [1] |

| Mitosis Inhibition | As low as 1 ng/mL | Eukaryotic cells | [1][5] |

| ped Gene Cluster Size | ~54 kb | P. fuscipes endosymbiont | [10][11] |

| Genomic Island Size | 71.6 kb | P. fuscipes endosymbiont | [12][13] |

| Symbiont Prevalence | >80% in producing females | Paederus fuscipes | [14] |

Key Experimental Protocols

The elucidation of this compound's origin relied on several innovative, culture-independent molecular techniques. The following sections outline the generalized methodologies employed in this field.

Protocol: Symbiont Identification via 16S rDNA Analysis

This protocol is used to identify the bacterial endosymbiont responsible for this compound production by comparing the microbial communities of producing (+) and non-producing (-) beetles.

-

Sample Collection: Collect this compound-producing (+) and non-producing (-) female Paederus beetles. The this compound content can be verified by chemical analysis (e.g., GC-MS).

-

Genomic DNA Extraction: Isolate total genomic DNA from individual beetles. This metagenomic DNA will contain DNA from the beetle host and all associated microorganisms.

-

PCR Amplification: Amplify the 16S ribosomal RNA (rRNA) gene using universal bacterial primers (e.g., 27F and 1492R). The 16S rRNA gene is a highly conserved molecular marker used for bacterial phylogeny.

-

Cloning and Sequencing: Ligate the PCR products into a cloning vector and transform into E. coli. Sequence the 16S rRNA gene inserts from multiple clones from both (+) and (-) beetle libraries.

-

Phylogenetic Analysis: Compare the obtained sequences to public databases (e.g., GenBank) using BLAST. A sequence fragment that is consistently and dominantly found in (+) females but absent in (-) females is indicative of the target endosymbiont.[6] Align sequences and construct a phylogenetic tree to determine the closest known relatives of the symbiont.[6]

Protocol: Cloning the ped Gene Cluster from Metagenomic DNA

This workflow describes the strategy used to isolate the this compound biosynthesis genes directly from the total DNA of the host beetle, bypassing the need for symbiont cultivation.

-

Cosmid Library Construction: Extract high-molecular-weight metagenomic DNA from a large number of this compound-producing (+) female beetles. Partially digest the DNA and ligate it into a cosmid vector to create a genomic library in E. coli.

-

Probe Design and Synthesis: Based on the assumption that this compound is a polyketide, design degenerate PCR primers targeting conserved regions of ketosynthase (KS) domains within PKS genes.

-

Probe Generation: Use the degenerate primers to amplify KS domain fragments from the beetle metagenomic DNA. Sequence these fragments to confirm they are of bacterial PKS origin.[10] Label these unique DNA fragments to use as probes.

-

Library Screening: Screen the cosmid library with the labeled KS domain probes. This will identify cosmids containing parts of the PKS gene cluster.

-

Chromosome Walking: Sequence the ends of the positive cosmids. Use these end sequences to design new probes and re-screen the library to find overlapping clones, progressively "walking" along the chromosome to sequence the entire gene cluster.[8]

-

Sequence Assembly and Annotation: Assemble the sequences from all overlapping cosmids to reconstruct the full ped gene cluster. Annotate the open reading frames (ORFs) by comparing their predicted protein sequences to known PKS/NRPS domains and other biosynthetic enzymes.[10][11]

Caption: Workflow for culture-independent cloning of the ped cluster.

Symbiont Transmission and Ecology

The persistence of the this compound-producing symbiosis is ensured by an efficient vertical transmission mechanism. The Pseudomonas-like endosymbionts are located in the accessory glands of the female beetle's reproductive system.[13] From there, they are passed on to the next generation by being deposited onto the surface of the eggs, a process known as transovarial transmission.[15] This ensures that the offspring inherit the capacity for chemical defense.

Interestingly, the symbiosis can also be acquired horizontally under laboratory conditions. Aposymbiotic (-) larvae that are fed eggs from symbiotic (+) females can acquire the endosymbiont and develop into this compound-producing adults.[3][16] This demonstrates the infectious nature of the symbiont and provides a valuable experimental model for studying the establishment of the symbiosis.

Caption: Vertical and experimental horizontal transmission of this compound symbionts.

Implications for Drug Development and Future Research

The discovery that this compound is a bacterial product has profound implications for its development as an anticancer agent.[1][17] The primary obstacle is the inability to culture the producing symbiont, which prevents large-scale fermentation-based production.[8] However, the successful cloning of the ped gene cluster opens the door to heterologous expression.

Key Challenges and Opportunities:

-

Heterologous Expression: Transferring the entire ped gene cluster into a culturable bacterial host (like E. coli or Pseudomonas putida) could enable sustainable production of this compound and its analogs. This remains a significant technical challenge due to the cluster's large size and the complexity of its regulation.

-

Pathway Engineering: With the genetic blueprint in hand, researchers can now modify the PKS/NRPS modules to create novel this compound analogs with potentially improved therapeutic indices (i.e., higher potency against cancer cells and lower toxicity to the patient).[18][19]

-

Discovery of New Analogs: The understanding that this compound-type compounds are of bacterial origin can guide new discovery efforts. Searching for the ped gene cluster in other uncultured symbionts from diverse environments (e.g., other insects, marine invertebrates) could lead to the discovery of new, bioactive members of the this compound family.[9][20]

Future research will likely focus on overcoming the challenges of heterologous expression, exploring the regulatory mechanisms that control the ped cluster, and further investigating the ecological and evolutionary dynamics of this widespread chemical symbiosis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, Psymberin and the Structurally Related Mycalamides: Synthetic Aspects and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a Symbiosis Island Involved in Horizontal Acquisition of this compound Biosynthetic Capabilities by the Bacterial Symbiont of Paederus fuscipes Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predominately Uncultured Microbes as Sources of Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [chemeurope.com]

- 6. Molecular identification of an endosymbiotic bacterium associated with this compound biosynthesis in Paederus sabaeus (Coleoptera: Staphylinidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paederus - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. Exploring the chemistry of uncultivated bacterial symbionts: antitumor polyketides of the this compound family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A polyketide synthase-peptide synthetase gene cluster from an uncultured bacterial symbiont of Paederus beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A polyketide synthase-peptide synthetase gene cluster from an uncultured bacterial symbiont of Paederus beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for a symbiosis island involved in horizontal acquisition of this compound biosynthetic capabilities by the bacterial symbiont of Paederus fuscipes beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The structure and diversity of microbial communities in Paederus fuscipes (Coleoptera: Staphylinidae): from ecological paradigm to pathobiome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacterial diversity and community structure shapes this compound polymorphism but lacks association with host genotype specificity in the rove beetle, Paederus fuscipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Co‐occurrence of this compound‐producing and Wolbachia endobacteria in Paederus fuscipes Curtis, 1840 (Coleoptera: Staphilinidae) and its evolutionary consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of this compound biosynthesis through antibiotic elimination of endosymbionts in Paederus sabaeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Isolation, biological activity, synthesis, and medicinal chemistry of the this compound/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Bacterial Production of a this compound Analogue by a Free-Living Marine Alphaproteobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Vesicant Properties of Pederin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pederin, a complex polyketide amide found in the hemolymph of beetles of the genus Paederus, is a potent vesicant responsible for a characteristic form of irritant contact dermatitis. This technical guide provides an in-depth analysis of the vesicant properties of this compound, detailing its mechanism of action, the ensuing histopathological changes, and the current understanding of the molecular signaling pathways involved. This document synthesizes available quantitative data, outlines detailed experimental protocols for studying this compound-induced dermatitis, and presents visual representations of the key biological processes to serve as a comprehensive resource for researchers in toxicology, dermatology, and drug development.

Introduction

Paederus dermatitis, also known as dermatitis linearis, is a unique form of irritant contact dermatitis caused by accidental contact with the hemolymph of rove beetles from the genus Paederus. The causative agent, this compound, is a potent toxin that does not bite or sting but is released when the beetle is crushed against the skin.[1] The resulting cutaneous reaction is characterized by a delayed onset of erythema, followed by the formation of vesicles and bullae, often in a linear or "kissing lesion" pattern where skin surfaces have come into contact.[2]

This compound's primary molecular mechanism is the inhibition of protein and DNA synthesis, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4] This cytotoxic activity is the basis for its vesicant effect, causing epidermal necrosis and acantholysis.[5] Despite its well-documented clinical effects, a detailed quantitative understanding of its dose-response relationship in vesication and the precise signaling cascades leading to inflammation are not fully elucidated. This guide aims to consolidate the existing knowledge and provide a framework for future research.

Quantitative Data on this compound

While precise dose-response data for the vesicant effects of purified this compound on human skin are limited in the literature, studies on the natural occurrence of the toxin and its general toxicity provide some quantitative insights.

Table 1: this compound Content and Toxicity

| Parameter | Value | Species/Model | Reference(s) |

| This compound Content | |||

| In male Paederus beetles | 0.1 - 1.5 µ g/beetle | P. fuscipes, P. riparius | [5][6] |

| In female Paederus beetles | 0.2 - 20.5 µ g/beetle | P. fuscipes, P. riparius | [5][6] |

| As % of insect weight | ~0.025% | P. fuscipes | [3] |

| Cellular Effects | |||

| Mitosis inhibition | As low as 1 ng/mL | In vitro cell cultures | [3][4] |

| Systemic Toxicity | |||

| LD50 (intraperitoneal) | 0.14 mg/kg | Rat |

Table 2: Time Course of this compound-Induced Dermatitis

| Time Post-Exposure | Clinical/Histopathological Observation | Species/Model | Reference(s) |

| Immediate | No visible effect | Human, Rat | [2] |

| 12 - 36 hours | Erythema (redness) appears | Human | [2] |

| 12 hours | Erythematous papules, dermal edema, mild infiltration of lymphocytes and eosinophils | Rat | |

| 24 hours | Cell swelling and vacuolar degeneration in basal and squamous cells | Rat | |

| 24 - 48 hours | Vesicles and bullae (blisters) begin to form | Human | [7] |

| 72 hours | Epidermal necrosis, intense fluid accumulation, and vesicle formation | Rat | |

| 2 - 4 days | Onset of blister formation with associated pain | Human | [5] |

| ~1 week | Blisters dry out, forming crusts and scales | Human | [5] |

| 10 - 12 days | Complete healing with transitory post-inflammatory hyperpigmentation | Human | |

| 14 - 30 days | Repair phase; complete healing with low dose, incomplete with high dose | Rat |

Mechanism of Action and Signaling Pathways

This compound's vesicant action is a direct consequence of its potent cytotoxic properties. The primary molecular target of this compound is the ribosome, where it binds and inhibits protein synthesis. This inhibition prevents cell division and ultimately leads to apoptosis and necrosis of epidermal keratinocytes.

The death of keratinocytes is hypothesized to trigger an inflammatory cascade. Damaged keratinocytes release damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, such as Interleukin-1α (IL-1α). This initial release is thought to activate surrounding keratinocytes and resident immune cells in the dermis, leading to the production of other inflammatory mediators. While direct evidence for this compound's activation of specific signaling pathways in keratinocytes is lacking, it is widely accepted that pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) are central to cutaneous inflammation and the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[8][9]

Diagrams of Hypothesized Signaling Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the vesicant properties of this compound.

This compound Extraction and Purification

This protocol is adapted from methodologies described for the isolation of this compound from Paederus beetles.[10][11]

Objective: To extract and purify this compound from beetle specimens for use in in vitro and in vivo assays.

Materials:

-

Paederus spp. beetles (collected and stored at -20°C or in 70% ethanol)

-

Demineralized water

-

Ethyl acetate

-

Hexane

-

Methanol

-

Homogenizer

-

Centrifuge and tubes

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

-

Homogenization: Grind a known weight of beetles in a small volume of demineralized water (e.g., 30 µL per insect).

-

Lipid Removal: Perform a preliminary extraction with hexane to remove lipids. Add 100 mL of hexane to the homogenate, vortex thoroughly, and centrifuge. Discard the hexane supernatant. This compound will remain in the aqueous phase.

-

This compound Extraction: Add 100 mL of ethyl acetate to the remaining aqueous phase. Vortex vigorously for 15 minutes. Centrifuge to separate the phases and collect the upper ethyl acetate layer. Repeat this extraction three times.

-

Concentration: Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification: Dissolve the crude extract in a minimal volume of methanol. Purify the this compound using an HPLC system equipped with a C18 column. A gradient of water and acetonitrile is typically used for elution. Monitor the eluent with a UV detector and collect the fractions corresponding to the this compound peak.

-

Quantification and Verification: Analyze the purified fractions by Mass Spectrometry (MS) to confirm the molecular weight of this compound (503.62 g/mol ) and quantify the yield.

In Vivo Model of this compound-Induced Dermatitis

This protocol is based on studies inducing Paederus dermatitis in mice and rats. [ , ]

Objective: To induce a localized vesicant reaction on animal skin to study the time course, histopathology, and efficacy of potential treatments.

Materials:

-

BALB/c mice or Wistar rats (6-8 weeks old)

-

Electric clippers

-

Purified this compound solution (in ethanol or other suitable vehicle) or crude beetle hemolymph

-

Micropipette

-

Dressing or protective collar (to prevent the animal from disturbing the site)

-

Calipers or imaging software for lesion measurement

Methodology:

-

Animal Preparation: Anesthetize the animal. Shave an area of hair (approximately 2x2 cm) on the dorsal side of the animal.

-

This compound Application:

-

For Purified this compound: Apply a defined volume and concentration of this compound solution (e.g., 10 µL of a 1 µg/µL solution) to a marked circular area (e.g., 3 mm diameter) on the shaved skin.

-

For Crude Hemolymph: Gently squeeze the posterior abdomen of a female Paederus beetle with forceps to exude hemolymph directly onto the marked area of the skin.

-

-

Observation and Measurement: House the animals individually. At specified time points (e.g., 12h, 24h, 48h, 72h, and daily thereafter for up to 14 days), photograph the lesion. Measure the diameter of erythema and any resulting vesicle or ulcer using calipers or image analysis software.

-

Data Analysis: Plot the lesion area over time to determine the time course of inflammation and healing. For treatment studies, compare the lesion area under the curve (AUC) between different treatment groups.

Histopathological Analysis of Skin Lesions

Objective: To examine the microscopic changes in the skin following this compound exposure.

Materials:

-

Skin biopsy samples from the in vivo model

-

10% neutral buffered formalin

-

Paraffin wax

-

Microtome

-

Glass slides

-

Hematoxylin and Eosin (H&E) stain

-

Microscope

Methodology:

-

Fixation and Processing: Immediately fix the skin biopsy samples in 10% neutral buffered formalin for at least 24 hours. Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Staining: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water. Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.

-

Microscopic Examination: Dehydrate the stained slides, clear in xylene, and mount with a coverslip. Examine the slides under a light microscope.

-

Analysis: Assess for epidermal necrosis, intraepidermal and subepidermal blistering, acantholysis (loss of cohesion between keratinocytes), and the presence and type of inflammatory cell infiltrate (e.g., neutrophils, eosinophils, lymphocytes) in the dermis.

In Vitro Keratinocyte Viability and Cytokine Assay

Objective: To quantify the dose-dependent cytotoxicity of this compound on human keratinocytes and measure the resulting pro-inflammatory cytokine release.

Materials:

-

Human epidermal keratinocytes (e.g., HaCaT cell line or primary cells)

-

Keratinocyte growth medium

-

96-well and 24-well cell culture plates

-

Purified this compound

-

MTT or similar cell viability assay kit

-

ELISA kits for human IL-1β, IL-6, and TNF-α

-

Cell lysis buffer and protein assay kit

Methodology:

-

Cell Seeding: Seed keratinocytes in 96-well plates for viability assays and 24-well plates for cytokine analysis. Allow cells to adhere and reach 70-80% confluency.

-

This compound Treatment: Prepare serial dilutions of purified this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 ng/mL to 100 ng/mL) for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Viability Assay (MTT): After the treatment period, perform the MTT assay according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage of the vehicle control.

-

Cytokine Analysis (ELISA):

-

After the treatment period, collect the cell culture supernatants from the 24-well plates.

-

Perform ELISAs for IL-1β, IL-6, and TNF-α according to the manufacturer's protocols.

-

Lyse the remaining cells in the wells and determine the total protein content to normalize cytokine levels.

-

-

Data Analysis: Generate a dose-response curve for cell viability to determine the IC50 of this compound. Plot the cytokine concentrations against the this compound dose to assess the inflammatory response.

Conclusion

This compound is a highly potent vesicant that induces a delayed inflammatory response through the inhibition of protein synthesis and subsequent keratinocyte death. While the clinical manifestations are well-documented, a significant gap remains in the quantitative understanding of its dose-dependent effects and the precise molecular signaling pathways that orchestrate the inflammatory cascade. The experimental protocols and hypothesized pathways outlined in this guide provide a framework for future research aimed at filling these knowledge gaps. A deeper understanding of this compound's vesicant properties is crucial for developing targeted therapies for Paederus dermatitis and for leveraging the potent cytotoxic nature of this compound and its analogs in therapeutic applications, such as anti-cancer drug development.

References

- 1. Fisetin Regulates Nrf2 Expression and the Inflammation-Related Signaling Pathway to Prevent UVB-Induced Skin Damage in Hairless Mice [mdpi.com]

- 2. Paederus dermatitis - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. wjmms.com [wjmms.com]

- 6. researchgate.net [researchgate.net]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo production of this compound by labrenzin pathway expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Pederin's Role in Chemical Ecology and Defense: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pederin, a complex, highly potent vesicant amide, represents a fascinating case study in chemical ecology, symbiotic relationships, and natural product pharmacology. Found in the hemolymph of rove beetles of the genus Paederus, this toxin is not produced by the beetle itself but by an endosymbiotic bacterium, closely related to Pseudomonas aeruginosa.[1][2][3][4] This arrangement provides the beetle with a formidable chemical defense against predation.[1][5][6][7][8] The intricate molecular structure of this compound and its potent biological activity, primarily the inhibition of protein and DNA synthesis, have also made it a subject of intense interest for its potential as an anti-cancer agent.[9][10][11][12][13] This technical guide provides an in-depth exploration of the chemical ecology of this compound, its defensive capabilities, and its mechanism of action, with a focus on quantitative data and detailed experimental methodologies.

Chemical Ecology and Symbiotic Biosynthesis

This compound is a cornerstone of the chemical defense strategy for Paederus beetles.[1][5][6] Its production is a testament to a sophisticated symbiotic relationship.

The Endosymbiotic Origin of this compound

Contrary to initial assumptions, this compound is not a product of the beetle's metabolism. Instead, it is synthesized by an uncultured bacterial endosymbiont, phylogenetically close to Pseudomonas aeruginosa.[1][2][3][14] Evidence for this symbiotic relationship is multifaceted:

-

Maternal Transmission: The ability to produce this compound is a matrilineal trait.[15] this compound-producing females, denoted as (+)-females, transmit the endosymbionts to their offspring by coating their eggs with them.[8][9]

-

Aposymbiotic Individuals: Within Paederus populations, there exist females, termed (-)-females, that lack the ability to synthesize this compound.[8] These individuals can, however, acquire the trait if they ingest the eggs of (+)-females during their larval stage.[8]

-

Genetic Evidence: The biosynthetic gene cluster for this compound, a polyketide synthase (PKS) gene cluster, has been identified and is of bacterial origin.[1][3][14] This gene cluster is located on a 71.6 kb genomic island, suggesting its acquisition by the symbiont through horizontal gene transfer.[1][3][6]

This compound as a Chemical Defense

This compound serves as a potent deterrent against a range of predators, particularly during the vulnerable egg and larval stages of the beetle's life cycle.

Efficacy Against Predators

While many insect predators are undeterred by this compound, it is highly effective against arachnids, such as wolf spiders.[7][8] Spiders that attack this compound-containing larvae quickly release them and engage in cleansing behaviors.[7][8] In contrast, larvae lacking this compound are often consumed.[7][8] This selective pressure likely plays a significant role in maintaining the symbiotic relationship.

Quantitative Data on this compound Content

The concentration of this compound varies significantly depending on the sex and life stage of the beetle.

| Beetle Species | Sex/Life Stage | This compound Concentration (µ g/individual ) | Reference |

| P. fuscipes & P. riparius | Male | 0.1 - 1.5 | [8][16] |

| P. fuscipes & P. riparius | (+)-Female | 0.2 - 20.5 | [8][16] |

| P. fuscipes & P. riparius | (-)-Female | Similar to males | [8][16] |

Mechanism of Action and Pharmacological Potential

This compound's potent toxicity stems from its ability to inhibit crucial cellular processes, which also underlies its potential as a therapeutic agent.

Inhibition of Protein and DNA Synthesis

This compound is a powerful inhibitor of mitosis, effective at concentrations as low as 1 ng/mL.[4][9][11] Its primary mechanism of action is the inhibition of protein synthesis by binding to the ribosome.[13] This subsequently leads to a block in DNA synthesis, as ongoing protein production is necessary for DNA replication in eukaryotic cells.[10][12] RNA synthesis, however, remains unaffected.[9][10][11][12]

Cytotoxicity Data

This compound exhibits potent cytotoxic effects against various cell lines.

| Cell Line | Effect | Concentration | Reference |

| In vitro cultured cell lines | Inhibition of cellular growth | ~1.5 ng/mL | [10][12][17] |

| HeLa cells | Marked inhibition of cellular growth | ~1 ng/mL | [17] |

| Various tumor cell lines | Blocks mitosis | As low as 1 ng/mL | [4][9][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Extraction and Qualitative Analysis of this compound

Objective: To extract this compound from Paederus beetles and confirm its presence using thin-layer chromatography (TLC).

Materials:

-

Paederus beetles

-

100% Ethanol

-

Silica gel TLC plates

-

Ethyl acetate (developing solvent)

-

Anisaldehyde reagent (stain)

-

Mortar and pestle or homogenizer

-

Microcentrifuge tubes

-

Vacuum concentrator

Protocol:

-

Individually store collected beetles in 100% ethanol to preserve both the this compound and DNA.[14]

-

For this compound analysis, transfer the ethanol from a single beetle to a microcentrifuge tube.[14]

-

Concentrate the ethanol extract in a vacuum concentrator to a final volume of approximately 50 µL.[14]

-

Spot 10 µL of the concentrated extract onto a silica gel TLC plate.[14]

-

Develop the TLC plate in a chamber containing ethyl acetate as the mobile phase.[14]

-

After development, dry the plate and stain with anisaldehyde reagent.[14]

-

A pink spot at an Rf value of approximately 0.22 indicates the presence of this compound.[14]

Quantitative Analysis of this compound by HPLC

Objective: To quantify the amount of this compound in an extract using High-Performance Liquid Chromatography (HPLC).

Note: A specific, validated HPLC method for this compound was not found in the search results. The following is a general protocol based on methods for similar compounds and would require optimization.

Materials:

-

This compound extract (prepared as in 4.1 and further purified if necessary)

-

This compound standard of known concentration

-

HPLC-grade methanol

-

HPLC-grade water

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

Protocol:

-

Prepare a series of this compound standards of known concentrations in 50% HPLC-grade methanol.[15]

-

Dilute the beetle extract in 50% HPLC-grade methanol. A 100-fold dilution is a starting point.[15]

-

Set up the HPLC system with a C18 column.

-

Use a mobile phase of methanol and water, for example, an isocratic mobile phase of 78:22 (v/v) methanol:water.[11]

-

Set the flow rate to 1 mL/min.[11]

-

Set the UV detector to a wavelength where this compound absorbs, which may require preliminary UV-Vis spectroscopy.

-

Inject the standards to generate a calibration curve.

-

Inject the diluted sample.

-

Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Predator Deterrence Bioassay

Objective: To assess the deterrent effect of this compound on predators.

Materials:

-

Paederus larvae from (+)-females (containing this compound)

-

Paederus larvae from (-)-females (lacking this compound)

-

Predators (e.g., wolf spiders)

-

Petri dishes or small arenas

-

Video recording equipment (optional)

Protocol:

-

Starve the predators for a period (e.g., 24 hours) to ensure they are motivated to hunt.

-

Place a single predator in an arena.

-

Introduce a single Paederus larva (either with or without this compound) into the arena.

-

Observe the interaction for a set period of time.

-

Record the outcome: larva consumed, larva attacked and then rejected, or no interaction.

-

Note any specific behaviors, such as the predator engaging in cleansing after rejecting a larva.[7][8]

-

Repeat with a sufficient number of replicates for each larva type to allow for statistical analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

-

Multi-well spectrophotometer

Protocol:

-

Seed the 96-well plates with the chosen cell line at a predetermined density and allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include control wells with medium only (no cells) and medium with vehicle (the solvent for this compound).

-

Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Fluorescence In Situ Hybridization (FISH) for Endosymbiont Localization

Objective: To visualize the location of the this compound-producing endosymbionts on Paederus eggs.

Materials:

-

Paederus eggs

-

4% paraformaldehyde solution

-

Phosphate-buffered saline (PBS)

-

Ethanol series (30%, 50%, 85%, 95%, 100%)

-

UNICRYL resin

-

Rotary microtome

-

Hybridization buffer

-

Fluorescently labeled oligonucleotide probe specific to the endosymbiont's 16S rRNA (e.g., Cy3-PAE444)

-

DAPI stain

-

Fluorescence microscope

Protocol:

-

Fix the Paederus eggs in ice-cold 4% paraformaldehyde for at least 2 days at 4°C.[1]

-

Rinse the eggs twice with PBS.[1]

-

Dehydrate the eggs through a graded ethanol series (30%, 50%, 85%, 95%, 100%), with 30 minutes in each concentration.[1]

-

Embed the eggs in UNICRYL resin according to the manufacturer's instructions.[1]

-

Produce 5 µm thick serial sections of the eggs using a rotary microtome.[1]

-

Perform FISH on the sections using a specific protocol. In brief, incubate the sections in hybridization buffer containing the fluorescently labeled probe.[1]

-

Counterstain with DAPI to visualize all cell nuclei.[1]

-

Mount the sections and visualize them using a fluorescence microscope. The specific probe will reveal the location of the endosymbionts.[1]

Conclusion and Future Directions

This compound is a powerful example of a symbiont-produced defensive compound that has significant ecological implications and pharmacological potential. The intricate relationship between Paederus beetles and their Pseudomonas endosymbionts highlights the importance of microbial partners in the evolution of insect defense. While the potent, non-specific cytotoxicity of this compound presents challenges for its direct use as a therapeutic agent, its unique structure and mechanism of action make it a valuable lead compound for the development of novel anti-cancer drugs. Further research into the biosynthesis of this compound and the regulation of the symbiotic relationship could unveil new targets for drug discovery and provide deeper insights into the evolution of chemical defenses in the natural world.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Evidence for a Symbiosis Island Involved in Horizontal Acquisition of this compound Biosynthetic Capabilities by the Bacterial Symbiont of Paederus fuscipes Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a symbiosis island involved in horizontal acquisition of this compound biosynthetic capabilities by the bacterial symbiont of Paederus fuscipes beetles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity Assay Protocol [protocols.io]

- 7. STUDIES ON THE MECHANISM OF ACTION OF PEDERINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel oligonucleotide probes for in situ detection of this compound-producing endosymbionts of Paederus riparius rove beetles (Coleoptera: Staphylinidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fast and Universal HPLC Method for Determination of Permethrin in Formulations Using 1.8-µm Particle-Packed Column and Performance Comparison with Other Column Types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validated HPLC method for quantifying permethrin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the mechanism of action of pederine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A polyketide synthase-peptide synthetase gene cluster from an uncultured bacterial symbiont of Paederus beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN101266231A - A method for identifying paederin - Google Patents [patents.google.com]

- 16. Differential efficacy of toxic this compound in deterring potential arthropod predators of Paederus (Coleoptera: Staphylinidae) offspring | Semantic Scholar [semanticscholar.org]

- 17. abyntek.com [abyntek.com]

Discovery and Isolation of Novel Pederin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel pederin derivatives. This compound and its analogues are potent polyketides of significant interest to the pharmaceutical industry due to their pronounced cytotoxic, anti-tumor, and antiviral activities.[1] This document details the sources of these compounds, summarizes their biological activities with quantitative data, provides comprehensive experimental protocols for their isolation and analysis, and illustrates key biological pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is a complex, vesicant amide originally isolated from the hemolymph of the rove beetle genus Paederus.[2][3] Structurally related compounds, including the mycalamides, onnamides, and theopederins, have been isolated from marine sponges.[4] Psymberin, another potent derivative, was discovered in the sponge Psammocinia.[2] These compounds share a common structural core and exhibit powerful biological effects, primarily through the inhibition of protein synthesis.[5] Their exceptional potency, with activity often observed in the nanomolar and even picomolar range, makes them attractive candidates for development as anticancer agents.[4] However, their indiscriminate cytotoxicity presents a significant challenge in their therapeutic application.

Quantitative Biological Activity Data

The this compound family of compounds exhibits potent cytotoxic activity against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for key this compound derivatives.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| This compound | HeLa | Cervical Cancer | < 5 | |

| HT-29 | Colorectal Adenocarcinoma | < 5 | ||

| A549 | Lung Adenocarcinoma | < 5 | ||

| P388 | Murine Leukemia | ~0.3-0.8 | [6] | |

| Mycalamide A | P388 | Murine Leukemia | < 5 | [7] |

| HL-60 | Human Promyelocytic Leukemia | < 5 | ||

| HT-29 | Colorectal Adenocarcinoma | < 5 | ||

| A549 | Lung Adenocarcinoma | < 5 | ||

| HeLa | Cervical Cancer | ~0.14 (INCC50) | [8] | |

| Mycalamide B | P388 | Murine Leukemia | < 5 | [7] |

| HL-60 | Human Promyelocytic Leukemia | < 5 | ||

| HT-29 | Colorectal Adenocarcinoma | < 5 | ||

| A549 | Lung Adenocarcinoma | < 5 | ||

| Psymberin | PC3 | Prostate Cancer | 0.98 | [9] |

| SK-MEL-5 | Melanoma | 2.29 | [9] | |

| HCT-116 | Colon Cancer | ~2.5 | [10] | |

| KM12 | Colon Cancer | 0.45 - 2.29 | [10] | |

| T98G | Glioblastoma | 0.45 - 2.29 | [10] | |

| Onnamide A | P388 | Murine Leukemia | < 5 | [7] |

| HL-60 | Human Promyelocytic Leukemia | 25 - 200 | [7] | |

| HT-29 | Colorectal Adenocarcinoma | 25 - 200 | [7] | |

| A549 | Lung Adenocarcinoma | 25 - 200 | [7] | |

| Leishmania major | Leishmaniasis | 1.2 | ||

| Theothis compound K & L | P-388 | Murine Leukemia | Potent Cytotoxicity | |

| A-549 | Lung Cancer | Potent Cytotoxicity | [11] |

Experimental Protocols

Isolation of this compound from Paederus fuscipes

The isolation of this compound from its natural source is challenging due to the minute quantities present in each beetle.[3] The following protocol is a generalized procedure based on reported methods.

1. Collection and Extraction:

-

Collect adult female Paederus fuscipes beetles.

-

Homogenize the beetles in a suitable solvent such as ethanol or methanol.

-

Filter the homogenate to remove solid debris.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

-

Further Purification: Pool the active fractions (identified by bioassay, e.g., brine shrimp lethality assay, or by thin-layer chromatography) and subject them to further chromatographic steps. This may include Sephadex LH-20 chromatography and/or repeated silica gel chromatography with different solvent systems.

-

Final Purification: The final purification is typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column with a methanol-water or acetonitrile-water mobile phase.

3. Characterization:

-

Confirm the structure of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Isolation of Mycalamides from Marine Sponges (e.g., Mycale sp.)

1. Collection and Extraction:

-

Collect fresh sponge material (e.g., Mycale sp.).

-

Freeze-dry the sponge material and then extract exhaustively with a solvent system such as methanol or a mixture of dichloromethane and methanol.

-

Partition the crude extract between different solvents (e.g., hexane, ethyl acetate, and water) to achieve initial separation based on polarity.

2. Bioassay-Guided Fractionation:

-

Test the fractions for cytotoxic activity against a panel of cancer cell lines (e.g., P388, HeLa).[11]

-

Select the most active fraction (typically the ethyl acetate or methanol fraction) for further purification.

3. Chromatographic Purification:

-

Initial Chromatography: Subject the active fraction to column chromatography on silica gel or a reversed-phase support (e.g., C18). Elute with a stepwise or linear gradient of appropriate solvents.

-

Size-Exclusion Chromatography: Further purify the active fractions using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative HPLC, often using a reversed-phase column and a gradient elution of acetonitrile and water.[10]

4. Structure Elucidation:

-

Characterize the purified mycalamides using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the potent inhibition of eukaryotic protein synthesis.[1][5] This leads to cell cycle arrest and ultimately apoptosis.

Inhibition of Protein Synthesis

This compound and its analogues bind to the 60S subunit of the eukaryotic ribosome.[5] Specifically, mycalamide A has been shown to bind to the E-site (exit site) of the large ribosomal subunit.[12] This binding event physically obstructs the translocation step of elongation, a process mediated by the eukaryotic elongation factor 2 (eEF2). By preventing the movement of tRNA from the P-site to the E-site, the entire process of peptide chain elongation is halted.[12]

Experimental and Logical Workflows

General Workflow for Discovery and Isolation

The process of discovering and isolating novel this compound derivatives from natural sources follows a systematic workflow, beginning with sample collection and culminating in the characterization of pure, bioactive compounds.

Conclusion

The this compound family of natural products represents a promising, albeit challenging, class of compounds for anti-cancer drug development. Their extreme potency necessitates careful handling and extensive medicinal chemistry efforts to modulate their activity and improve their therapeutic index. The methodologies outlined in this guide provide a framework for the continued discovery, isolation, and characterization of novel this compound derivatives, which will be crucial for unlocking their full therapeutic potential.

References

- 1. Revisiting the Sponge Sources, Stereostructure, and Biological Activity of Cyclocinamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psymberin, a potent sponge-derived cytotoxin from Psammocinia distantly related to the this compound family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Isolation, biological activity, synthesis, and medicinal chemistry of the this compound/mycalamide family of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Protein Synthesis by the Ribosome [ks.uiuc.edu]

- 7. Evidence for a Symbiosis Island Involved in Horizontal Acquisition of this compound Biosynthetic Capabilities by the Bacterial Symbiont of Paederus fuscipes Beetles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycalamide A Shows Cytotoxic Properties and Prevents EGF-Induced Neoplastic Transformation through Inhibition of Nuclear Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Onnamides and a Novel Analogue, Onnamide G, as Potent Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two Onnamide Analogs from the Marine Sponge Theonella conica: Evaluation of Geometric Effects in the Polyene Systems on Biological Activity [mdpi.com]

- 11. Isolation of a new mycalolide from the marine sponge Mycale izuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Pederin Cytotoxicity Assays in Human Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pederin is a potent vesicant and cytotoxic amide originally isolated from the hemolymph of beetles of the genus Paederus. It has garnered significant interest in the field of oncology due to its powerful antiproliferative properties. This compound exerts its cytotoxic effects by inhibiting protein and DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound in human cancer cell lines, aimed at researchers and professionals in drug development.

Mechanism of Action

This compound's primary molecular target is the ribosome. It binds to the 60S ribosomal subunit, thereby interfering with the translocation step of translation elongation. This leads to a global inhibition of protein synthesis. The subsequent cellular response to this translational arrest includes the activation of stress-activated protein kinases and the induction of programmed cell death (apoptosis). The inhibition of DNA synthesis is considered a secondary effect of the primary block in protein synthesis.

Data Presentation: this compound Cytotoxicity (IC50) in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.

| Cell Line | Cancer Type | IC50 (approx. ng/mL) |

| HeLa | Cervical Cancer | ~30 |

Note: Comprehensive, directly comparable IC50 data for this compound across a wide range of human cancer cell lines in a single study is limited in publicly available literature. The value for HeLa cells is derived from studies demonstrating potent cytotoxic effects at low concentrations.[2] Researchers are encouraged to determine IC50 values for their specific cell lines of interest using the protocols outlined below.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

-

Human cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

10 mM Tris base solution (pH 10.5)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation:

-

After the treatment period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Staining:

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Dye Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth for each concentration relative to the untreated control.

-

Plot the percentage of cell growth against the logarithm of the this compound concentration to determine the IC50 value.

-